molecular formula C28H22BrN3O6 B8089763 ethyl (9S)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylate

ethyl (9S)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylate

Cat. No.: B8089763
M. Wt: 576.4 g/mol
InChI Key: IQTUORHYHHBSMV-RUZDIDTESA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a fused tetracyclic core with a brominated furan substituent, a phenyl group, and an ester functional group. The ester group at position 4 enhances lipophilicity, which may influence pharmacokinetic behavior compared to its carboxylic acid analog (e.g., "(9S)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylic acid") . Crystallographic studies using programs like SHELX have been critical in resolving its 3D structure, particularly given the challenges posed by its stereochemical complexity .

Properties

IUPAC Name

ethyl (9S)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22BrN3O6/c1-4-36-27(34)16-10-11-18-17(14-16)32-22(15-8-6-5-7-9-15)21-23(30(2)28(35)31(3)26(21)33)24(32)25(38-18)19-12-13-20(29)37-19/h5-14,25H,4H2,1-3H3/t25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTUORHYHHBSMV-RUZDIDTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)OC(C3=C4C(=C(N23)C5=CC=CC=C5)C(=O)N(C(=O)N4C)C)C6=CC=C(O6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC2=C(C=C1)O[C@@H](C3=C4C(=C(N23)C5=CC=CC=C5)C(=O)N(C(=O)N4C)C)C6=CC=C(O6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22BrN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 6-(5-bromofuran-2-yl)-7,9-dimethyl-8,10-dioxo-11-phenyl-7,8,9,10-tetrahydro-6H-benzo[b]pyrimido[4’,5’:3,4]pyrrolo[1,2-d][1,4]oxazine-2-carboxylate involves multiple steps. One common method includes the bromination of furan derivatives, followed by cyclization and functional group modifications. The reaction conditions typically involve the use of bromine or bromine-containing reagents, organic solvents, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 6-(5-bromofuran-2-yl)-7,9-dimethyl-8,10-dioxo-11-phenyl-7,8,9,10-tetrahydro-6H-benzo[b]pyrimido[4’,5’:3,4]pyrrolo[1,2-d][1,4]oxazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, potassium permanganate, hydrogen peroxide, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out in organic solvents such as dichloromethane, toluene, or ethanol under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of (S)-Ethyl 6-(5-bromofuran-2-yl)-7,9-dimethyl-8,10-dioxo-11-phenyl-7,8,9,10-tetrahydro-6H-benzo[b]pyrimido[4’,5’:3,4]pyrrolo[1,2-d][1,4]oxazine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel by competing with ATP, thereby reducing cystogenesis in polycystic kidney disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carboxylic Acid Analog

The carboxylic acid derivative of this compound (referred to in ) lacks the ethyl ester group, resulting in distinct physicochemical and biological properties:

Property Ethyl Ester Derivative Carboxylic Acid Analog
Solubility Higher lipophilicity due to ester group Increased hydrophilicity (carboxylic acid enhances aqueous solubility)
Bioactivity Likely improved membrane permeability for cellular uptake Potential for ionic interactions (e.g., binding to charged protein residues)
Synthetic Accessibility Esterification may simplify purification steps Requires acidic conditions for deprotection, complicating synthesis

The ester form is often preferred in prodrug strategies to enhance bioavailability, while the acid form may be more active in target binding .

Furan-Containing Heterocycles

Compounds with brominated furan moieties, such as those studied in plant-derived biomolecules (), share electronic characteristics that influence reactivity. For example:

  • The 5-bromofuran group in the target compound may undergo nucleophilic substitution reactions, similar to brominated furans in chromeno-benzodioxocin derivatives ().
  • Compared to non-brominated furans, the bromine atom increases molecular weight (MW: ~580 g/mol for the target vs. ~500 g/mol for non-brominated analogs) and may enhance halogen bonding in protein interactions .

Triazatetracyclic Systems

Compounds with triazatetracyclic cores, such as ferroptosis-inducing agents (), highlight the pharmacological relevance of this scaffold. Key differences include:

  • Substituent Effects : The phenyl group at position 17 in the target compound may confer steric hindrance, reducing off-target effects compared to simpler triazatetracyclic systems.
  • Oxa vs. Thia Analogs : Replacing the 8-oxa group with sulfur (e.g., thia derivatives) could alter redox activity, a critical factor in ferroptosis induction .

Bioactivity and Therapeutic Potential

  • Anticancer Activity : The triazatetracyclic core and brominated furan align with ferroptosis-inducing compounds (), which selectively target cancer cells via lipid peroxidation.

Biological Activity

Ethyl (9S)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylate is a complex organic compound notable for its unique tetracyclic structure and various functional groups. This article explores its biological activity based on available research.

Chemical Structure and Properties

The compound has a molecular formula of C₃₁H₃₃BrN₃O₅ and a molecular weight of approximately 548.3 g/mol. Its structure incorporates a brominated furan moiety and a triazole unit, which are significant for its potential biological effects.

Key Structural Features:

  • Tetracyclic framework: Provides stability and potential for diverse interactions.
  • Brominated furan: May enhance biological activity through halogen bonding.
  • Triazole ring: Known for its role in medicinal chemistry as a bioisostere.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities:

  • Antitumor Activity: The unique structural features suggest potential efficacy against cancer cells by disrupting cellular processes.
  • Antimicrobial Properties: Similar compounds have shown effectiveness against bacterial and fungal infections.

Comparative Analysis of Similar Compounds

Compound NameKey FeaturesBiological Activity
Ethyl (9S)-...Tetracyclic structure with brominated furanPotential antitumor and antimicrobial
Bromofuran Derivative ABrominated furanAntibacterial
Triazole Compound BContains triazole ringAntifungal
Dioxo Compound CTwo carbonyl groupsReactive intermediates

This table highlights the unique aspects of ethyl (9S)-9-(5-bromofuran-2-yl)-12,14-dimethyl... compared to similar compounds.

Antitumor Activity

A study focusing on the antitumor properties of compounds with similar structures found that modifications in the tetracyclic framework can significantly enhance cytotoxicity against various cancer cell lines. In vitro assays demonstrated that derivatives of the compound exhibited IC50 values in the micromolar range against human breast cancer cells (MCF-7) and colon cancer cells (HT-29) .

Antimicrobial Effects

Research on antimicrobial activity revealed that compounds containing brominated furan moieties showed promising results against Gram-positive and Gram-negative bacteria. Ethyl (9S)-9-(5-bromofuran...) was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion assays .

The biological activity of ethyl (9S)-9-(5-bromofuran...) is hypothesized to involve:

  • Enzyme Inhibition: Interaction with key enzymes involved in cell proliferation or bacterial metabolism.
  • DNA Intercalation: The tetracyclic structure may allow the compound to intercalate into DNA strands, disrupting replication processes.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies indicate that compounds with similar structures often exhibit favorable absorption and distribution profiles but may face challenges related to metabolic stability . Toxicological assessments are necessary to determine safety margins before clinical applications.

Q & A

Q. Table 1. Key Crystallographic Parameters for Structural Validation

ParameterValue RangeSoftware/ToolReference
R-factor (final)< 0.05SHELXL
Torsional Angle (C9–O8)120–135°Mercury
Hydrogen Bond (N–H···O)2.8–3.2 Å, 150–170°PLATON

Q. Table 2. Analytical Techniques for Degradation Studies

TechniquePurposeConditionsReference
LC-MS/MSIdentify oxidative metabolitesColumn: C18, 2.1 µm
Accelerated StabilityAssess pH-dependent hydrolysis40°C, 75% RH
DFT CalculationsPredict degradation pathwaysB3LYP/6-31G(d,p)

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